molecular formula C9H15N5 B1473902 1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole CAS No. 1558295-44-5

1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole

Cat. No. B1473902
M. Wt: 193.25 g/mol
InChI Key: UFQYDYYBUSAYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole, also known as Azidopyrazole, is a pyrazole derivative that has been used in various scientific research applications due to its unique properties. Azidopyrazole is a heterocyclic compound that can be used as a substrate for enzymes, as an inhibitor of enzymes, and as a ligand for proteins. It has been used in a wide range of studies, including drug design, enzyme inhibition, and protein-protein interactions. In

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole compounds, including methyl-substituted pyrazoles, are potent medicinal scaffolds exhibiting a wide spectrum of biological activities. These activities span across anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, among others. Pyrazole derivatives have been synthesized under various conditions, including microwave-assisted synthesis, and have shown potential in agrochemical and pharmaceutical applications due to their significant bioactive properties (Sharma et al., 2021); (Sheetal et al., 2018).

Pyrazole-based Heterocycles in Organic Synthesis

The synthesis of pyrazole heterocycles has been a topic of interest due to the pyrazole moiety's role as a pharmacophore in many biologically active compounds. Pyrazole-based heterocycles are utilized as synthons in organic synthesis, with methodologies developed for their efficient synthesis. These methodologies include condensation followed by cyclization, highlighting their widespread biological activities and potential as drug candidates (Dar & Shamsuzzaman, 2015).

Advanced Applications of Pyrazole Derivatives

Research on pyrazole derivatives extends to exploring their applications in high-energy density materials (HEDMs) and as spin crossover (SCO) active complexes. These studies demonstrate the versatility of pyrazole compounds beyond medicinal applications, including their potential in materials science and as functional materials in various technological applications (Yongjin & Ba, 2019); (Olguín & Brooker, 2011).

properties

IUPAC Name

1-(2-azidoethyl)-3,5-diethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-3-8-7-9(4-2)14(12-8)6-5-11-13-10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQYDYYBUSAYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCN=[N+]=[N-])CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-3,5-diethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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